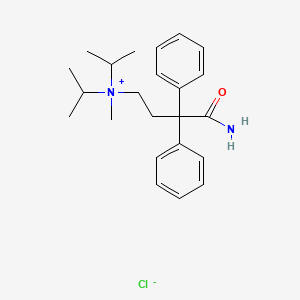

Isopropamide chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

24353-18-2 |

|---|---|

Molecular Formula |

C23H33ClN2O |

Molecular Weight |

389.0 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;chloride |

InChI |

InChI=1S/C23H32N2O.ClH/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H |

InChI Key |

YDLRIMWTVADYID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Pathways for Chemical Synthesis of Isopropamide (B1672277) Derivatives

The synthesis of isopropamide, first disclosed in the 1950s, follows a multi-step pathway that constructs the core diphenylpropylamine backbone and subsequently establishes the quaternary ammonium (B1175870) group. drugbank.com The foundational synthesis typically involves the alkylation of diphenylacetonitrile.

A general synthetic route can be outlined as follows:

Alkylation of Diphenylacetonitrile: The synthesis often begins with diphenylacetonitrile, which possesses an acidic benzylic proton. This proton can be abstracted by a strong base, such as sodium amide (NaNH₂), to form a carbanion. This nucleophilic carbanion is then reacted with a suitable alkylating agent, such as 2-(diisopropylamino)ethyl chloride, to form the carbon skeleton of the molecule.

Hydrolysis of the Nitrile: The nitrile group (-CN) is subsequently hydrolyzed under acidic or basic conditions to a carboxamide group (-CONH₂). This step is critical for installing the carbamoyl (B1232498) functionality characteristic of isopropamide.

Quaternization of the Amine: The final step involves the quaternization of the tertiary amine. This is achieved by reacting the intermediate with a methylating agent, typically an alkyl halide like methyl chloride or methyl iodide, to yield the final quaternary ammonium salt, isopropamide chloride or iodide. wikipedia.org

A U.S. Patent provides a reference for the synthesis of isopropamide and related compounds. drugbank.com The key transformations involve building the carbon backbone and then functionalizing the amine to its quaternary state.

| Step | Reaction Type | Key Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution (Alkylation) | Diphenylacetonitrile, 2-(Diisopropylamino)ethyl chloride | Sodium Amide (NaNH₂) | 4-(Diisopropylamino)-2,2-diphenylbutanenitrile |

| 2 | Nitrile Hydrolysis | 4-(Diisopropylamino)-2,2-diphenylbutanenitrile | Sulfuric Acid (H₂SO₄), Water (H₂O) | 4-(Diisopropylamino)-2,2-diphenylbutanamide |

| 3 | Quaternization (N-methylation) | 4-(Diisopropylamino)-2,2-diphenylbutanamide | Methyl Chloride (CH₃Cl) | This compound |

Stereoselective Synthesis Approaches for Chiral Centers

Isopropamide possesses a chiral center at the C3 position of the propyl chain, the carbon atom to which the two phenyl groups and the carbamoyl group are attached. nih.gov While it is often used as a racemic mixture, the synthesis of single enantiomers is of significant interest in pharmacology, as different enantiomers can exhibit different biological activities and metabolic profiles. khanacademy.org

Modern synthetic chemistry offers several strategies for stereoselective synthesis that could be applied to produce enantiomerically pure isopropamide derivatives. mdpi.com These methods focus on creating the α-chiral center with high enantiomeric excess. scripps.edu

Chiral Auxiliaries: One established method involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a later step.

Asymmetric Catalysis: A more efficient approach utilizes a chiral catalyst to control the stereochemistry. For instance, transition-metal catalyzed enantioselective C-H functionalization can be used to desymmetrize prochiral starting materials. nih.gov Research has shown that chiral ligands, such as aminomethyl oxazolines, can be used in palladium-catalyzed reactions to functionalize C(sp3)-H bonds, providing a pathway to construct enantioenriched α,α-dialkyl α-amino acids. nih.gov This logic can be extended to the synthesis of the chiral core of isopropamide.

Enzymatic Resolutions: Biocatalytic methods can be employed to resolve a racemic mixture of a synthetic intermediate. Enzymes often exhibit high stereoselectivity and can selectively react with one enantiomer, allowing for the separation of the two.

The challenge in isopropamide synthesis lies in controlling the quaternary carbon center. Advanced methods focus on the desymmetrization of ubiquitous isopropyl moieties by organometallic catalysts, which represents a significant challenge but offers a powerful platform for constructing α-chiral centers. nih.gov

| Approach | Principle | Potential Application to Isopropamide Synthesis | Advantages |

|---|---|---|---|

| Chiral Auxiliary | Covalently attached chiral molecule guides reaction stereochemistry. | An auxiliary attached to an early-stage precursor could direct the alkylation step. | Well-established, predictable outcomes. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of enantiomerically enriched product. scripps.edu | Palladium-catalyzed asymmetric C-H arylation of a precursor containing the diphenylmethyl group. nih.gov | High atom economy, high catalytic turnover. |

| Kinetic Resolution | Separation of a racemic mixture by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer. | Enzymatic hydrolysis of a racemic ester intermediate to selectively produce one enantiomer of the corresponding acid. | Can be highly selective, useful for separating existing racemates. |

Development of Novel Analogues for Mechanistic Probing

The development of novel chemical analogues is a cornerstone of medicinal chemistry, used to investigate structure-activity relationships (SAR) and to probe the interactions between a drug and its biological target. For isopropamide, which acts on muscarinic acetylcholine (B1216132) receptors, analogues can help elucidate the specific binding interactions within the receptor pocket. tcichemicals.com

The design and synthesis of novel probes can be guided by systematic modification of the isopropamide structure. nih.gov These modifications can target three primary regions of the molecule: the quaternary ammonium "head," the diphenylpropyl "body," and the terminal carbamoyl "tail."

Modification of the Quaternary Ammonium Head: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor. Analogues can be synthesized by replacing the N-methyl and N-diisopropyl groups with other alkyl or cycloalkyl groups of varying sizes (e.g., ethyl, cyclopropyl, cyclopentyl). This helps to probe the steric tolerance of the binding pocket around the cationic head.

Modification of the Diphenyl Body: The two phenyl rings contribute significantly to the binding affinity, likely through hydrophobic or π-stacking interactions. Analogues can be prepared with substitutions on these rings (e.g., fluoro, chloro, methoxy (B1213986) groups) at different positions (ortho, meta, para). This can alter the electronic properties and steric profile of the molecule, providing insight into the receptor's topology. Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) is another strategy.

Modification of the Carboxamide Tail: The terminal primary amide may participate in hydrogen bonding with the receptor. Analogues with secondary amides (N-methyl, N-ethyl) or tertiary amides (N,N-dimethyl) can be synthesized to test the importance of the N-H protons as hydrogen bond donors. Furthermore, the amide can be replaced with other functional groups that are known hydrogen bond acceptors, such as esters or ketones.

The synthesis of these analogues would follow similar chemical pathways as the parent compound, utilizing appropriately substituted starting materials. nih.govnih.gov These novel probes are invaluable tools for constructing a detailed map of the drug-receptor interaction landscape.

| Structural Region | Proposed Modification | Synthetic Strategy | Mechanistic Question Addressed |

|---|---|---|---|

| Quaternary Ammonium Head | Replace N-isopropyl groups with N-diethyl or N-dicyclopropyl groups. | Use of diethylamine (B46881) or dicyclopropylamine (B1602253) in the initial alkylation step. | What is the steric bulk tolerance near the anionic binding site? |

| Diphenyl Body | Introduce a para-fluoro substituent on one or both phenyl rings. | Start with (4-fluorophenyl)acetonitrile instead of diphenylacetonitrile. | How do electronic changes in the aromatic rings affect binding affinity? |

| Carboxamide Tail | Replace the primary amide (-CONH₂) with an ester (-COOCH₃). | Hydrolysis of the nitrile intermediate to a carboxylic acid, followed by esterification. | Is a hydrogen bond donor at this position essential for activity? |

Molecular Pharmacology and Receptor Interaction Mechanisms

Elucidation of Muscarinic Receptor Antagonism at Subtype Level (e.g., M1, M2, M3)

The physiological responses to acetylcholine (B1216132) are mediated by a family of G protein-coupled receptors known as muscarinic acetylcholine receptors (mAChRs), of which five subtypes (M1-M5) have been identified. nih.gov Isopropamide (B1672277) exerts its effects by blocking these receptors. nih.gov While it is broadly classified as a non-selective muscarinic antagonist, some evidence points towards a degree of specificity.

Primary targets for isopropamide are the muscarinic acetylcholine receptors M3 and M4. drugbank.comdrugbank.com The M3 receptors are predominantly located on smooth muscle cells and glandular tissues, and their antagonism by isopropamide leads to a reduction in smooth muscle tone and secretions. This is consistent with its use in treating conditions characterized by gastrointestinal hypermotility and hyperacidity. selleckchem.comdrugbank.com The interaction with M4 receptors is also noted, though the clinical significance of this is less well-defined. drugbank.com

Detailed quantitative data on the binding affinities (Ki) or functional antagonism (pA2) of isopropamide chloride across the M1, M2, and M3 receptor subtypes are not extensively available in publicly accessible literature. This contrasts with other anticholinergic agents where such data is more readily documented. The lack of comprehensive subtype selectivity data for isopropamide makes a precise elucidation of its subtype-specific antagonism challenging. However, its established clinical efficacy in reducing gastrointestinal motility and secretion strongly supports significant antagonism at M3 receptors.

Acetylcholine Binding Site Characterization and Competitive Inhibition Kinetics

Isopropamide functions as a competitive antagonist at muscarinic receptors. nih.gov This mechanism involves the reversible binding of isopropamide to the same orthosteric binding site as the endogenous neurotransmitter, acetylcholine. selleckchem.com By occupying this site, isopropamide prevents acetylcholine from binding and initiating the conformational changes in the receptor that lead to downstream signaling.

The kinetics of this competitive inhibition are crucial to its pharmacological effect. As a competitive antagonist, the degree of receptor blockade by isopropamide is dependent on its concentration and the concentration of acetylcholine at the receptor site. An increase in the concentration of acetylcholine can overcome the inhibitory effects of isopropamide. This is a hallmark of competitive antagonism and is a key feature of the interaction of isopropamide with muscarinic receptors.

The specific molecular interactions between isopropamide and the amino acid residues within the acetylcholine binding pocket of the various muscarinic receptor subtypes have not been extensively characterized in the literature. Such studies would provide a more detailed understanding of the structural basis for its antagonist activity.

Downstream Cellular Signaling Perturbations by this compound

The binding of an agonist like acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events mediated by G proteins. drugbank.com M1 and M3 receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC). wikipedia.orgnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.com IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion. nih.govyoutube.com

Conversely, M2 and M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govsigmaaldrich.com This can result in effects such as a decrease in heart rate. nih.gov

As a muscarinic antagonist, this compound blocks the initiation of these signaling cascades. By competitively inhibiting the binding of acetylcholine to M3 receptors, isopropamide is expected to attenuate the Gq/11-mediated activation of the phospholipase C pathway. This leads to a reduction in intracellular calcium mobilization and protein kinase C activation, resulting in smooth muscle relaxation and decreased glandular secretion.

Comparative Molecular Pharmacology with Related Anticholinergics

To better understand the molecular pharmacology of this compound, it is useful to compare it with other well-characterized anticholinergic agents such as atropine (B194438), scopolamine, and glycopyrrolate (B1671915).

Atropine is a non-selective muscarinic antagonist with similar affinity for M1, M2, and M3 receptors. apexbt.comnih.gov This lack of selectivity contributes to its wide range of effects, both therapeutic and adverse.

Scopolamine is also a non-selective muscarinic antagonist, and it is known to cross the blood-brain barrier to a greater extent than atropine, leading to more pronounced central nervous system effects. nih.govfrontiersin.orgclinicalgate.com

Glycopyrrolate , like isopropamide, is a quaternary ammonium (B1175870) compound. This structure limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects. clinicalgate.commhmedical.com Glycopyrrolate has been shown to have a high affinity for all muscarinic receptor subtypes, with some studies suggesting a slightly higher affinity for M1 and M3 receptors over M2 receptors. nih.govdrugbank.comnih.gov

The following table provides a comparative overview of the receptor binding affinities (Ki) and functional antagonism (pA2) for these compounds where data is available.

| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (Ki, nM) | pA2 Value (M3, Ileum) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Atropine | 2.22 | 4.32 | 4.16 | 8.72 |

| Scopolamine | Data not available | Data not available | Data not available | Data not available |

| Glycopyrrolate | ~0.5-3.6 | ~0.5-3.6 | ~0.5-3.6 | 10.31 |

Data for atropine Ki values from APExBIO. apexbt.com Data for atropine pA2 value from a study on human colon. nih.gov Data for glycopyrrolate Ki values from a study on human lung and airway smooth muscle. selleckchem.com Data for glycopyrrolate pA2 value from a study on guinea pig ileum. nih.gov

This comparative data highlights the current gaps in our understanding of the precise molecular pharmacology of this compound relative to other commonly used anticholinergic agents.

Structure Activity Relationship Sar Investigations

Identification of Key Pharmacophoric Elements for Muscarinic Activity

The interaction of isopropamide (B1672277) and other muscarinic antagonists with their receptors is dictated by a well-defined pharmacophore. This model includes several key structural features essential for potent anticholinergic activity. researchgate.net Isopropamide's structure, featuring a (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium cation, embodies these critical elements. nih.govwikipedia.org

The essential pharmacophoric elements for muscarinic antagonists are:

A Cationic Head: A positively charged nitrogen atom, typically a quaternary ammonium (B1175870) salt or a tertiary amine that can be protonated, is crucial for binding. pharmacy180.comjove.com This feature is believed to interact with a conserved negatively charged aspartate residue in the transmembrane domain of the muscarinic receptor. In isopropamide, this is fulfilled by the quaternary diisopropylmethylammonium group. wikipedia.org

Hydrophobic Moieties: Large, bulky hydrophobic groups are necessary for potent antagonism. pharmacy180.com These groups, often carbocyclic or heterocyclic rings, are thought to bind to hydrophobic pockets within the receptor, enhancing binding affinity and preventing the conformational changes required for receptor activation. jove.com Isopropamide possesses two phenyl rings attached to the same carbon atom, serving as these key hydrophobic anchors. nih.govwikipedia.org

A Hydrogen-Bonding Moiety: While many potent anticholinergics like atropine (B194438) contain an ester group and a hydroxyl group, these are not absolute requirements for activity. pharmacy180.comjove.com The presence of a group capable of forming hydrogen bonds, such as a hydroxyl or amide, often increases potency by providing an additional interaction point with the receptor. pharmacy180.com Isopropamide contains a primary amide (carbamoyl) group which can act as a hydrogen bond donor and acceptor. wikipedia.org

A Specific Spacer Chain: A carbon chain of appropriate length connects the cationic head to the rest of the structure. While the exact length is not as critical as other features, a chain of two to four carbons is common in potent antagonists. pharmacy180.comjove.com Isopropamide has a three-carbon (propyl) chain separating the quaternary nitrogen from the diphenyl-substituted carbon. wikipedia.org

| Pharmacophoric Feature | Corresponding Group in Isopropamide | Role in Muscarinic Activity |

| Cationic Head | Quaternary Ammonium Group | Primary binding interaction with the receptor's anionic site. |

| Hydrophobic Groups | Two Phenyl Rings | Enhances receptor binding affinity through hydrophobic interactions. |

| Hydrogen-Bonding Group | Carbamoyl (B1232498) (Amide) Group | Provides additional binding interactions via hydrogen bonds. |

| Spacer Chain | Propyl Chain | Provides optimal spatial orientation of the key functional groups. |

Impact of Structural Modifications on Receptor Binding Affinity and Selectivity

The affinity and selectivity of isopropamide for different muscarinic receptor subtypes (M1-M5) are highly sensitive to its molecular structure. Modifications to its core components can dramatically alter its pharmacological profile.

Hydrophobic Substituents: For maximal antagonistic potency, the two main hydrophobic groups should be large ring systems, such as phenyl, cyclohexyl, or cyclopentyl groups. pharmacy180.com In isopropamide, the two phenyl groups provide the necessary bulk. Research on related compounds has shown that having two different rings (e.g., one aromatic and one saturated) can sometimes lead to even higher potency. pharmacy180.com The size of these substituents is a critical factor; antagonists are generally larger than agonists, allowing them to bind more extensively to the receptor and physically block agonist access. jove.com

The Amide Moiety: Replacing the amide group in isopropamide with other functional groups, such as an ester, can significantly impact binding. In many series of muscarinic antagonists, an ester linkage is associated with the highest potency. pharmacy180.com Furthermore, the presence of a hydroxyl group in the acyl portion of an ester can increase binding strength, presumably by forming a hydrogen bond with a specific site on the receptor. pharmacy180.com The amide in isopropamide serves a similar hydrogen-bonding role.

Stereochemistry: Stereoisomerism is a critical factor in the activity of many anticholinergic drugs. Often, one enantiomer is significantly more active than the other. researchgate.netresearchgate.net For example, the naturally occurring l(-) isomer of atropine is much more potent than the d(+) isomer. jove.com This stereospecificity indicates a highly defined three-dimensional binding pocket in the muscarinic receptor. While isopropamide itself is achiral, related chiral compounds demonstrate that the specific spatial arrangement of the pharmacophoric groups is paramount for effective receptor interaction. researchgate.net

| Structural Modification | Impact on Binding Affinity and Selectivity | Reference |

| Quaternization of Nitrogen | Generally increases potency compared to tertiary amines. | pharmacy180.com |

| Altering N-Alkyl Groups | Modifies steric and hydrophobic interactions at the cationic head. | pharmacy180.com |

| Varying Hydrophobic Rings | Affects hydrophobic interactions; size and type of rings are critical for high affinity. | pharmacy180.comjove.com |

| Replacing Amide Group | Can alter hydrogen bonding capacity and overall potency. Ester groups are often optimal. | pharmacy180.com |

| Introducing Chiral Centers | Can lead to significant differences in potency between stereoisomers. | jove.comresearchgate.netresearchgate.net |

Computational Approaches in SAR: Molecular Docking and QSAR Studies

Computational chemistry has become an invaluable tool for understanding and predicting the SAR of muscarinic antagonists. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking provide detailed insights into the drug-receptor interactions at a molecular level.

QSAR Studies: QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For quaternary anticholinergics, QSAR studies have highlighted the importance of molecular properties such as size and lipophilicity. nih.gov For instance, some studies have found that receptor binding affinity tends to decrease as molecular size increases beyond an optimal point, suggesting a size limitation at the binding site. researchgate.netnih.gov A comprehensive QSAR study on quaternary anticholinergics utilized a linearized biexponential (LinBiExp) model, which successfully described the biphasic relationship between molecular volume and activity. nih.gov Key descriptors often found to be important in QSAR models for anticholinergics include lipophilicity (e.g., AlogP98), molecular shape descriptors (e.g., Kappa indices), and electronic descriptors. mdpi.com

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These studies have been instrumental in visualizing the binding modes of antagonists within the orthosteric site of various muscarinic receptor subtypes. acs.org Docking simulations for M3 selective antagonists, for example, have rationalized experimental observations by showing how specific substituents can form favorable interactions with non-conserved amino acids, thereby conferring subtype selectivity. acs.orgnih.gov These models confirm the key interactions predicted by pharmacophore models, such as the ionic bond between the cationic nitrogen and the aspartate residue, and the hydrophobic interactions of the large ring systems.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a flexible molecule like isopropamide is not determined by its static 2D structure, but by the specific three-dimensional conformation it adopts to bind to the receptor—the so-called "bioactive conformation." irbbarcelona.orgirbbarcelona.org Conformational analysis, therefore, is essential for a complete understanding of its SAR.

The bioactive conformation is not necessarily the lowest energy conformation of the molecule in solution. The energy required for the molecule to transition from its preferred solution conformation to the bioactive conformation is a factor that influences its binding affinity. irbbarcelona.org Computer-aided analysis of numerous anticholinergic agents has suggested that despite wide variations in their crystal structures, they can all adopt a single, consistent, energetically favorable conformation ideal for receptor binding. nih.gov This ideal conformation dictates the precise spatial relationship between the cationic head, the hydrophobic groups, and the hydrogen-bonding moiety.

Advanced Analytical Techniques for Isopropamide Chloride Study

Chromatographic Methodologies for Quantitative Analysis and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, offering high-efficiency separation of complex mixtures. wjpmr.com For isopropamide (B1672277) chloride, both liquid and gas chromatography have been explored, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a premier analytical tool for pharmaceutical analysis, enabling the efficient separation, identification, and quantification of drug compounds, impurities, and degradants. wjpmr.com The development of an HPLC method is a systematic process that involves understanding the physicochemical properties of the analyte, such as polarity and solubility, to select the appropriate stationary phase, mobile phase, and detector. ijtsrd.com Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used in pharmaceutical analysis. wjpmr.com

Method validation is a critical component that demonstrates the analytical method is suitable for its intended purpose. ijtsrd.com Validation is performed according to International Council for Harmonisation (ICH) guidelines and evaluates parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijsdr.orgijprajournal.com System suitability tests are also integral, ensuring the chromatographic system is performing adequately. ijsdr.org Parameters like theoretical plates (ideally >2000), tailing factor (<2), and resolution (>2) are monitored to confirm system performance. ijprajournal.com Several studies have reported the development of HPLC methods for the determination of isopropamide, often in combination with other active pharmaceutical ingredients. biomedres.usuowasit.edu.iq

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of test results to the true value. | High percent recovery (e.g., 98-102%). |

| Precision | The degree of agreement among individual test results. | Relative Standard Deviation (RSD) should not be more than 2%. ijsdr.org |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity and resolution from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | Defined by the linearity study. |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD should not be greater than 2%. ijsdr.org |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. openaccessjournals.comijair.org The separation is based on the differential partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase within a column. openaccessjournals.com GC is widely used in the pharmaceutical industry for applications such as residual solvent analysis, purity testing, and stability testing. openaccessjournals.comscirp.org

However, the application of GC for the direct analysis of isopropamide chloride is significantly limited. As a quaternary ammonium (B1175870) salt, this compound is non-volatile and thermally labile. Direct injection into a heated GC inlet would lead to decomposition rather than volatilization, making analysis impossible. To analyze such compounds by GC, a derivatization step is required. scirp.orgajpaonline.com Derivatization is a process that chemically modifies the analyte to increase its volatility and thermal stability. scirp.org This additional sample preparation step adds complexity and potential sources of error to the analysis. Consequently, GC is not the preferred method for the routine analysis of this compound, with HPLC being a more direct and suitable technique. ijair.org

Spectrophotometric Approaches for Detection and Characterization

Spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity, cost-effectiveness, and high sensitivity. biomedres.us Various spectrophotometric methods have been developed and validated for the determination of isopropamide.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light by a substance in the UV-Vis region of the electromagnetic spectrum. For quantitative analysis, the absorbance at a specific wavelength (λmax) is measured and related to concentration according to the Beer-Lambert law.

Derivative spectrophotometry is an advanced technique that involves calculating the first, second, or higher-order derivative of the absorption spectrum. ajpaonline.com This technique enhances the resolution of overlapping spectral bands, allowing for the determination of an analyte in the presence of interferences. ajpaonline.comnih.gov It is particularly useful for multicomponent analysis and can eliminate the effects of baseline shifts. ajpaonline.com Methods have been developed for determining isopropamide iodide (ISO) using derivative spectrophotometry. In one such method, ISO was determined using the first derivative (D¹) at 226.4 nm, while a co-formulated drug, trifluoperazine (B1681574) (TPZ), was determined using the second derivative (D²) at 270.2 nm. nih.gov Another approach utilizes the first derivative of the ratio spectra (DD¹), where ISO can be determined by measuring the peak amplitude at 227.4 nm. nih.gov

Table 2: Example of a Derivative Spectrophotometric Method for Isopropamide Iodide (ISO)

| Method | Analyte | Measurement Wavelength/Technique | Linearity Range (µg/mL) |

|---|---|---|---|

| First Derivative (D¹) nih.gov | ISO | Amplitude at 226.4 nm | Not Specified |

| First Derivative of Ratio Spectra (DD¹) nih.gov | ISO | Peak amplitude at 227.4 nm | Not Specified |

| Simple UV derpharmachemica.com | Aprepitant (Example) | λmax at 210 nm | 6 - 14 |

| First Order Derivative derpharmachemica.com | Aprepitant (Example) | Maxima at 269 nm, Minima at 273 nm | 6 - 14 |

Ion-pair extraction spectrophotometry is a sensitive method for the quantification of drugs that can exist in an ionized form. This technique involves the reaction of the target drug ion with a large counter-ion (a dye) to form a stable, colored ion-pair complex. researchgate.net This complex is then extracted into an immiscible organic solvent, and its absorbance is measured spectrophotometrically. uowasit.edu.iq

Several methods have been developed for isopropamide iodide based on this principle. One method involves the formation of a blue-colored ion-pair complex between isopropamide and bromophenol blue (BPB) in a buffered aqueous solution. biomedres.usuowasit.edu.iq The resulting complex is extracted into chloroform (B151607) and measured at 600 nm. biomedres.usuowasit.edu.iq Another similar method uses thymol (B1683141) blue (TB) as the coloring reagent, forming an ion-pair complex in an acidic medium (pH=4) that absorbs at 404 nm. researchgate.netmedicopublication.com These methods are noted for their simplicity, accuracy, and sensitivity. uowasit.edu.iqmedicopublication.com

Table 3: Comparison of Ion-Pair Spectrophotometric Methods for Isopropamide Iodide

| Parameter | Method with Bromophenol Blue (BPB) | Method with Thymol Blue (TB) |

|---|---|---|

| Reagent | Bromophenol Blue biomedres.usuowasit.edu.iq | Thymol Blue researchgate.netmedicopublication.com |

| pH | pH 10 | pH 4 researchgate.netmedicopublication.com |

| Extraction Solvent | Chloroform biomedres.usuowasit.edu.iq | Not specified, but extraction is implied. |

| λmax | 600 nm biomedres.usuowasit.edu.iq | 404 nm researchgate.netmedicopublication.com |

| Linearity Range | 2.0 - 20.0 µg/mL biomedres.usuowasit.edu.iq | 1 - 40 µg/mL researchgate.netmedicopublication.com |

| Molar Absorptivity | 3.17 x 10⁴ L/mol·cm biomedres.usuowasit.edu.iq | Not Specified |

| Limit of Detection (LOD) | Not Specified | 0.3 µg/mL researchgate.netmedicopublication.com |

| Correlation Coefficient (r²) | Not Specified | 0.9993 researchgate.netmedicopublication.com |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for the structural elucidation of molecules and the analysis of trace compounds. nih.govnih.gov It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic techniques like HPLC (LC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex mixtures. scirp.org

For structural elucidation, tandem mass spectrometry (MS/MS or MSⁿ) is employed. nih.gov In this technique, a precursor ion (e.g., the protonated molecule) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule. nih.govnih.gov This information is invaluable for confirming the structure of the main compound and for identifying unknown impurities or degradation products. almacgroup.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of a compound's elemental formula. nih.gov The use of accurate mass MS techniques is ideally suited for the structural elucidation of trace impurities found in drug substances. almacgroup.com

Electrochemical Methods in Quantitative Determination

Electrochemical methods offer a robust and sensitive approach for the quantitative analysis of this compound. These techniques are particularly well-suited for this compound as they can independently quantify both the isopropamide quaternary ammonium cation and the chloride anion. The primary electrochemical methods employed for this purpose are potentiometric titrations and direct potentiometry using ion-selective electrodes (ISEs).

Potentiometric titration is a highly effective method for determining the concentration of the isopropamide cation. This technique involves the titration of the quaternary ammonium salt with a standardized solution of an anionic surfactant, most commonly sodium lauryl sulfate (B86663). The reaction forms a complex between the isopropamide cation and the lauryl sulfate anion, which then precipitates out of solution. The endpoint of the titration is detected by a significant change in the potential of an indicator electrode. While various electrodes can be used, nitrate (B79036) ion-selective electrodes or specialized surfactant electrodes are often employed to monitor the potential change as the titrant is added. antpedia.comresearchgate.net This method is applicable to a range of quaternary ammonium salts used as disinfectants and can be adapted for pharmaceutical analysis. antpedia.comastm.orgastm.org The robustness of this method has been demonstrated through single-laboratory validation studies, establishing a quantitation range of 1-1000 ppm for quaternary nitrogen. nih.gov

For the quantification of the chloride anion, direct potentiometry with a chloride ion-selective electrode (ISE) is a straightforward and rapid method. A chloride ISE is a type of sensor that develops a potential proportional to the concentration of chloride ions in the sample solution. This allows for a direct measurement of the chloride content without the need for a titration. Commercially available chloride ISEs typically feature a solid-state crystal membrane and can be used in combination with a reference electrode. thermofisher.com These electrodes are suitable for a wide range of applications, including the analysis of pharmaceutical formulations.

The following table summarizes the key parameters for the potentiometric titration of quaternary ammonium compounds:

| Parameter | Description | Reference |

| Titrant | Standardized solution of Sodium Lauryl Sulfate | antpedia.comnih.gov |

| Indicator Electrode | Nitrate Ion-Selective Electrode or Surfactant Electrode | antpedia.comresearchgate.net |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | nih.gov |

| pH | Titration is typically carried out at a specific pH, for example, pH 10, to avoid interference from protonated amine compounds. | xylemanalytics.com |

| Principle | Formation of a precipitate between the quaternary ammonium cation and the anionic surfactant, leading to a sharp potential change at the endpoint. | antpedia.com |

The specifications for a typical chloride ion-selective electrode are outlined in the table below:

| Specification | Value | Reference |

| Measurement Range | 5 x 10⁻⁵ to 1 mol/L | |

| pH Range | 2 - 12 | |

| Temperature Range | 0 - 80 °C | |

| Membrane Type | Solid-state crystal | thermofisher.com |

| Principal Interferences | CN⁻, Br⁻, I⁻, S²⁻ |

While less common for routine analysis of this compound, voltammetric methods could also be explored. Voltammetry measures the current as a function of the applied potential and can be used for the determination of species that can be oxidized or reduced at an electrode surface.

It is important to note that while these electrochemical methods are well-established for quaternary ammonium salts and chloride ions, their application to the specific analysis of this compound would require method development and validation to ensure accuracy, precision, and specificity.

Pre Clinical Pharmacological and Toxicological Research Paradigms in Vitro and Ex Vivo

Assessment of Anticholinergic Potency in Isolated Tissue Preparations

The primary pharmacological action of isopropamide (B1672277) is its anticholinergic activity, which is quantified using isolated tissue preparations in organ bath systems. This ex vivo method allows for the determination of the compound's potency in antagonizing the effects of cholinergic agonists like acetylcholine (B1216132) or carbachol (B1668302) on smooth muscle contraction. Tissues such as the guinea pig ileum, which has a high density of muscarinic receptors, are standard models for these assays.

The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. The determination of the pA2 value is often achieved through a Schild plot analysis, where the log of (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. A linear plot with a slope of unity is indicative of competitive antagonism.

While isopropamide is known to be a potent anticholinergic agent, specific pA2 values from historical or recent literature for isopropamide chloride in standard isolated tissue preparations such as the guinea pig ileum were not available in the conducted search. However, the expected outcome of such an experiment would be a rightward parallel shift in the concentration-response curve of a cholinergic agonist in the presence of increasing concentrations of isopropamide, without a reduction in the maximum response, characteristic of competitive antagonism.

Table 1: Illustrative Anticholinergic Potency Data for this compound This table presents hypothetical data for illustrative purposes as specific experimental values were not found in the literature search.

| Tissue Preparation | Agonist | Potency Metric | Value |

|---|---|---|---|

| Guinea Pig Ileum | Acetylcholine | pA2 | [Data Not Found] |

| Rabbit Jejunum | Carbachol | IC50 | [Data Not Found] |

| Porcine Bladder | Acetylcholine | Kb | [Data Not Found] |

Investigation of Non-Cholinergic Receptor Interactions and Off-Target Effects (In Vitro)

To assess the selectivity of this compound, in vitro receptor binding assays are employed. These assays screen the compound against a wide panel of receptors, ion channels, and transporters to identify potential off-target interactions. This is crucial for predicting potential side effects that are not related to its primary anticholinergic mechanism. The affinity of a compound for a specific receptor is typically expressed as a Ki (inhibition constant) value, which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

A comprehensive receptor screening panel would evaluate isopropamide's affinity for various receptor families, including adrenergic, dopaminergic, serotonergic, histaminergic, and opioid receptors, among others. As a quaternary ammonium (B1175870) compound, isopropamide is expected to have limited ability to cross the blood-brain barrier, suggesting that its interactions with central nervous system receptors would be less clinically significant unless administered directly to the central nervous system. Despite the importance of this data, specific Ki values for this compound against a broad panel of non-cholinergic receptors were not identified in the literature search.

Table 2: Illustrative Receptor Selectivity Profile for this compound This table presents hypothetical data for illustrative purposes as specific experimental values were not found in the literature search.

| Receptor Target | Ligand | Binding Affinity (Ki, nM) |

|---|---|---|

| Muscarinic M3 | [3H]-4-DAMP | [High Affinity - Value Not Found] |

| Adrenergic α1 | [3H]-Prazosin | [Data Not Found] |

| Dopamine D2 | [3H]-Spiperone | [Data Not Found] |

| Serotonin 5-HT2A | [3H]-Ketanserin | [Data Not Found] |

| Histamine H1 | [3H]-Pyrilamine | [Data Not Found] |

Pharmacokinetic Modeling in Non-Human Biological Systems (In Vitro, e.g., cell cultures, tissue models)

In vitro models are essential for predicting the pharmacokinetic properties of a drug, including its absorption and metabolism. For assessing intestinal permeability, the Caco-2 cell monolayer model is a widely used tool. These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound across the cell monolayer. A high Papp value suggests good potential for oral absorption.

To investigate metabolic stability, in vitro systems such as human liver microsomes or cultured hepatocytes are utilized. These systems contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. By incubating isopropamide with these preparations and monitoring its disappearance over time, the intrinsic clearance of the compound can be determined. Identifying the specific CYP isoforms responsible for its metabolism is also a critical step in predicting potential drug-drug interactions.

Specific data regarding the Caco-2 permeability (Papp value) and the in vitro metabolic profile of this compound in human liver microsomes or hepatocytes were not available in the conducted search. As a quaternary ammonium compound, isopropamide is generally expected to have low passive permeability across biological membranes.

Table 3: Illustrative In Vitro Pharmacokinetic Parameters for this compound This table presents hypothetical data for illustrative purposes as specific experimental values were not found in the literature search.

| Assay System | Parameter | Value |

|---|---|---|

| Caco-2 Cell Monolayer | Papp (A→B) (cm/s) | [Data Not Found] |

| Human Liver Microsomes | Intrinsic Clearance (μL/min/mg protein) | [Data Not Found] |

| Human Hepatocytes | Metabolite Identification | [Data Not Found] |

Influence on Neurotransmitter Systems Beyond Cholinergic Pathway (In Vitro/Ex Vivo)

To further explore the selectivity of this compound, its effects on other neurotransmitter systems can be investigated using in vitro and ex vivo techniques. For example, neurotransmitter release studies using brain slices (ex vivo) can assess whether isopropamide modulates the release of key neurotransmitters such as dopamine, serotonin, or norepinephrine. These experiments typically involve stimulating the brain tissue and measuring the amount of neurotransmitter released in the presence and absence of the drug.

The literature search did not yield any studies that specifically investigated the in vitro or ex vivo effects of this compound on neurotransmitter systems other than the cholinergic pathway.

Intermolecular Interactions and Chemical Biology Applications

Ligand-Protein Interaction Profiling and Binding Dynamics

Isopropamide (B1672277) functions by inhibiting parasympathetic nerve impulses through the selective and competitive blockade of the neurotransmitter acetylcholine (B1216132) from binding to its receptors. nih.gov These receptors are primarily the muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors involved in a wide range of physiological functions. nih.gov

The interaction between isopropamide and mAChRs is that of a competitive antagonist; it binds to the receptor at the same site as acetylcholine but does not activate it, thereby preventing the native ligand from eliciting a response. eurofinsdiscovery.com The binding affinity of muscarinic antagonists can be determined through radioligand binding assays, where the compound's ability to displace a radiolabeled ligand (like [3H]-pirenzepine or [3H]-N-methylscopolamine) from the receptor is measured. nih.gov This allows for the calculation of an inhibition constant (Ki) or an IC50 value, which quantifies the antagonist's potency at the receptor. While binding and functional profiles for other M1-selective antagonists like dicyclomine (B1218976) and trihexyphenidyl (B89730) have been characterized, showing high affinity for the M1 muscarinic receptor subtype, specific binding affinity data for isopropamide across the five muscarinic receptor subtypes (M1-M5) is not detailed in the available literature. nih.govdrugbank.com

Table 1: Key Concepts in Ligand-Protein Binding

| Term | Definition | Relevance |

|---|---|---|

| Competitive Antagonist | A ligand that binds to the same site as the endogenous agonist but does not provoke a biological response, thus blocking agonist action. | Describes the fundamental mechanism of isopropamide at muscarinic receptors. eurofinsdiscovery.com |

| Binding Affinity (Kd/Ki) | The concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity. | Quantifies the potency of isopropamide's interaction with its target receptor. |

| Binding Kinetics (kon/koff) | The rates at which a ligand associates with (kon) and dissociates from (koff) its receptor. | Determines the time-course of receptor blockade and the drug's duration of action. nih.gov |

| Residence Time (1/koff) | The average duration for which a single ligand molecule remains bound to its receptor target. | A key parameter for predicting in vivo drug efficacy, often more so than affinity alone. csmres.co.uk |

Use of Isopropamide Chloride as a Molecular Probe for Cholinergic System Studies

Molecular probes are essential tools in pharmacology for identifying, locating, and characterizing receptors. nih.gov These probes are often created by modifying a known ligand with a detectable tag, such as a radioisotope (e.g., ³H, ¹¹C, ¹²⁵I) or a fluorescent group, without significantly compromising its binding affinity. nih.govnih.gov Such labeled molecules allow for techniques like positron emission tomography (PET) imaging or receptor autoradiography to visualize receptor distribution and density in tissues. nih.gov

Anticholinergic molecules have been successfully modified to serve as molecular probes for investigating muscarinic receptors. nih.gov However, a review of the available scientific literature does not yield specific examples of this compound being synthesized into a radiolabeled or fluorescent derivative for use as a molecular probe in receptor mapping or imaging studies. Its utility in cholinergic system studies is primarily as a pharmacological tool to block muscarinic receptor function and study the downstream physiological consequences.

Investigation of Drug-Drug Interactions at a Mechanistic, Molecular Level (In Vitro)

Understanding the potential for a drug to interact with other co-administered medications is a critical aspect of drug development. At a mechanistic level, these interactions are often investigated in vitro by examining a compound's effect on major drug-metabolizing enzymes, like the cytochrome P450 (CYP) family, and on drug transporters, such as P-glycoprotein (P-gp). eurofinsdiscovery.comevotec.com

Standard in vitro assays for this purpose include:

CYP Inhibition Assays : These assays use human liver microsomes, which are rich in CYP enzymes, to determine if a test compound inhibits the metabolism of a known CYP-specific probe substrate. evotec.comnih.govresearchgate.netaxispharm.com The concentration of the test compound that causes 50% inhibition of the probe's metabolism is determined as the IC50 value. nih.gov This helps predict whether the drug might elevate the plasma levels of other drugs cleared by that specific CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9). nih.gov

P-glycoprotein (P-gp) Assays : These assays often use cell lines like Caco-2, which express P-gp, to determine if a compound is a substrate or inhibitor of this efflux transporter. nih.govnih.gov P-gp can actively transport drugs out of cells, affecting their absorption and distribution. An in vitro P-gp substrate assay measures the bidirectional transport of a compound across a Caco-2 cell monolayer. eurofinsdiscovery.com

Despite the availability of these established in vitro methods, specific studies detailing the metabolic profile of this compound by CYP isoforms or its potential to act as a substrate or inhibitor of the P-gp transporter were not identified in the public literature. Drug interaction databases list numerous potential pharmacodynamic interactions for isopropamide, but specific in vitro mechanistic data is lacking. drugbank.com

Table 2: Common In Vitro Assays for Drug-Drug Interaction Studies

| Assay Type | Purpose | Typical System | Key Endpoint |

|---|---|---|---|

| CYP Inhibition | To determine if a drug inhibits a specific cytochrome P450 enzyme. | Human Liver Microsomes (HLM). nih.gov | IC50 value (concentration causing 50% inhibition). evotec.com |

| P-gp Substrate | To determine if a drug is transported by P-glycoprotein. | Caco-2 cell monolayers. nih.gov | Efflux Ratio (ratio of permeability in basolateral-to-apical vs. apical-to-basolateral direction). |

| P-gp Inhibition | To determine if a drug inhibits P-glycoprotein transport. | Caco-2 cell monolayers with a known P-gp substrate. nih.gov | IC50 value for the inhibition of probe substrate transport. |

Role in Chemical Library Screening for Novel Modulators

Given that isopropamide is a known muscarinic antagonist, it is theoretically suitable for use as a reference compound in HTS assays designed to discover novel modulators of muscarinic receptors. The United States Pharmacopeia (USP) provides an isopropamide iodide reference standard for use in specified quality tests and assays. sigmaaldrich.com This confirms its role as a chemical standard. However, a review of the literature did not reveal specific instances or publications where this compound was explicitly used as a reference compound in HTS campaigns for the discovery of new cholinergic modulators.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Atropine (B194438) |

| Dicyclomine |

| Isopropamide |

| This compound |

| Isopropamide Iodide |

| Pirenzepine |

| Tiotropium (B1237716) |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemistry provides a framework for understanding the electronic structure and properties of molecules based on the fundamental principles of quantum mechanics. wikipedia.org By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics without the need for empirical data. wikipedia.org Techniques like Density Functional Theory (DFT) and Molecular Orbital (MO) theory are central to these investigations. mdpi.comwikipedia.org

DFT is a computational method that describes the properties of a multi-electron system through its electron density, offering a balance between accuracy and computational cost. mdpi.com It is widely applied to calculate molecular geometries, vibrational frequencies, and electronic properties. nih.gov MO theory, on the other hand, describes the behavior of electrons in a molecule in terms of molecular orbitals, which are formed from the combination of atomic orbitals. libretexts.orglibretexts.orghawaii.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they provide information about the molecule's ability to donate and accept electrons, respectively, which is key to its reactivity.

For isopropamide (B1672277), quantum chemical calculations can determine its three-dimensional structure, the distribution of electron density, and the molecular electrostatic potential. The electrostatic potential map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for intermolecular interactions, including those with its biological receptor. While specific DFT studies focused solely on isopropamide chloride are not widely detailed in the literature, its computed properties are available and provide a basis for such theoretical analysis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₃N₂O⁺ | ebi.ac.uk |

| Molecular Weight | 353.53 g/mol | ebi.ac.uk |

| Polar Surface Area | 43.09 Ų | drugbank.com |

| Rotatable Bond Count | 8 | drugbank.com |

| Hydrogen Bond Donor Count | 1 | drugbank.com |

| Hydrogen Bond Acceptor Count | 1 | drugbank.com |

| AlogP | 4.11 | ebi.ac.uk |

| CX LogP | 0.14 | ebi.ac.uk |

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of the dynamic behavior of biological macromolecules, such as proteins and nucleic acids, and their complexes with ligands. dntb.gov.ua For this compound, an anticholinergic agent, MD simulations can provide detailed insights into its interaction with muscarinic acetylcholine (B1216132) receptors, its primary biological targets. wikipedia.orgdrugbank.com

The process of simulating an isopropamide-receptor complex typically involves several key steps. First, a high-resolution three-dimensional structure of the target receptor (e.g., the M1 or M3 muscarinic receptor) is required. If an experimental structure is unavailable, a homology model may be constructed using the structure of a related protein as a template. nih.gov Next, the isopropamide molecule is placed into the receptor's binding site using a process called molecular docking. mdpi.commdpi.com This docked complex is then embedded in a simulated physiological environment, including a lipid bilayer to represent the cell membrane and an aqueous solvent. nih.gov

| Step | Description | Objective |

|---|---|---|

| 1. System Preparation | Obtain or model the 3D structure of the target muscarinic receptor. Prepare the isopropamide structure. | Create the initial components for the simulation. |

| 2. Molecular Docking | Predict the binding pose of isopropamide within the receptor's orthosteric binding site. | Generate the initial ligand-receptor complex structure. |

| 3. System Solvation | Embed the protein-ligand complex in a model lipid bilayer and surround it with water molecules and ions. | Mimic the physiological cellular environment. |

| 4. Simulation | Run the MD simulation for a duration sufficient to observe stable interactions (typically nanoseconds to microseconds). | Generate a trajectory of atomic motions over time. |

| 5. Trajectory Analysis | Analyze the simulation to calculate metrics such as Root Mean Square Deviation (RMSD), interaction energies, and hydrogen bond formation. | Identify key binding determinants, assess complex stability, and understand the dynamic nature of the interaction. |

Predictive Modeling of Pharmacological Profiles Based on Structural Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that are predictive of the pharmacological effect. nih.gov Molecular descriptors are numerical values that characterize the physicochemical, topological, or electronic properties of a molecule. nih.gov

For a compound like isopropamide, a QSAR model for anticholinergic activity would use descriptors calculated from its molecular structure. researchgate.netresearchgate.net These can include:

Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight, and polar surface area (PSA).

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Electronic Descriptors: Derived from quantum chemical calculations, representing the electronic environment of the molecule.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new or untested compounds. nih.gov Another related approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to bind to a specific receptor. nih.govnih.govfrontiersin.org The quaternary ammonium (B1175870) group in isopropamide is a critical feature for its interaction with the anionic site of the muscarinic receptor and would be a key component of any pharmacophore model for this class of drugs. These predictive models are valuable tools in drug discovery for screening large compound libraries and prioritizing candidates for synthesis and testing. nih.govarxiv.org

| Structural Descriptor | Value | Potential Pharmacological Relevance |

|---|---|---|

| AlogP (Lipophilicity) | 4.11 | Influences membrane permeability and access to the receptor. ebi.ac.uk |

| Polar Surface Area (PSA) | 43.09 Ų | Relates to membrane transport and bioavailability. drugbank.com |

| Rotatable Bonds | 8 | Affects conformational flexibility and binding entropy. drugbank.com |

| Physiological Charge | +1 | The permanent positive charge on the quaternary ammonium is crucial for interaction with the anionic site of muscarinic receptors. drugbank.com |

| Number of Aromatic Rings | 2 | The two phenyl rings contribute to hydrophobic interactions within the receptor binding pocket. drugbank.com |

Future Directions and Emerging Research Avenues

Development of Next-Generation Analogues with Enhanced Selectivity

A primary challenge with many anticholinergic drugs is their lack of selectivity for specific muscarinic receptor subtypes (M1-M5), which are distributed across various organs. researchgate.netnih.gov This can lead to a range of effects beyond the intended target. The development of next-generation analogues of isopropamide (B1672277) chloride aims to address this by creating compounds with enhanced selectivity, particularly for the M3 muscarinic receptors predominant in gastrointestinal smooth muscle. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the molecular structure of isopropamide, researchers can identify which chemical moieties are crucial for receptor binding and selectivity. drugdesign.orgnih.gov For instance, research has shown that exploiting single amino acid differences in the binding pockets of M2 and M3 receptors can lead to antagonists with significantly higher selectivity for M3. nih.gov This structure-based design approach, guided by crystal structures of the receptors, can be applied to rationally develop isopropamide analogues with an improved therapeutic profile. nih.gov

Table 1: Hypothetical Comparison of Isopropamide and a Next-Generation Analogue

| Feature | Isopropamide Chloride | Next-Generation Analogue (Hypothetical) | Goal of Modification |

|---|---|---|---|

| Primary Target | Muscarinic Acetylcholine (B1216132) Receptors | M3 Muscarinic Receptor | Increase specificity for GI tract targets. |

| Receptor Selectivity | Non-selective (Binds to M1, M2, M3, etc.) | High selectivity for M3 over M2 | Minimize effects on other systems (e.g., heart rate modulation by M2). nih.gov |

| Design Strategy | Traditional Synthesis | Structure-Based and Computational Design | Exploit differences in receptor binding sites. nih.gov |

| Potential Advantage | Broad anticholinergic action | Targeted gastrointestinal effect | Reduction of off-target effects. |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmacological research by accelerating drug discovery and providing deeper insights into drug-molecule interactions. nih.govmednexus.org These technologies offer powerful tools for advancing research on this compound.

AI algorithms can analyze vast datasets to identify potential drug targets, predict the efficacy of new analogues, and optimize lead compounds. nih.gov For isopropamide research, this could involve:

De Novo Drug Design : Generative AI models can design novel molecules from scratch that are predicted to have high affinity and selectivity for specific muscarinic receptor subtypes. nih.gov This allows for the exploration of a much wider chemical space than is possible with traditional methods alone.

Virtual Screening : Machine learning models can rapidly screen large libraries of virtual compounds to identify those with the highest probability of being effective M3 antagonists, significantly reducing the time and cost of initial discovery phases. nih.gov

Predictive Modeling : AI can be used to build models that predict the structure-activity relationships of isopropamide derivatives, helping to guide the synthesis of more potent and selective analogues. nih.govmdpi.com Furthermore, AI tools are being developed to more accurately calculate a drug's "anticholinergic burden," which could help in designing new molecules with fewer unintended cognitive effects. medscape.com

Table 2: Potential AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Models | Algorithms create novel chemical structures with desired properties. nih.gov | Design of highly selective isopropamide analogues. |

| Predictive Toxicology | Models predict potential toxicity of new compounds before synthesis. nih.gov | Early identification and elimination of unsuitable drug candidates. |

| Virtual High-Throughput Screening | Computationally screens millions of compounds for binding affinity. nih.gov | Accelerates the identification of promising lead compounds. |

| Natural Language Processing (NLP) | Mines scientific literature for data on anticholinergics and targets. nih.gov | Uncovers new connections and research hypotheses. |

Integration of Multi-Omics Data for Systems-Level Understanding

Systems biology offers a holistic approach to understanding the effects of a drug on an entire biological system, rather than just a single target. mdpi.combenthamscience.com By integrating data from genomics, proteomics, transcriptomics, and metabolomics (multi-omics), researchers can build a comprehensive picture of how this compound impacts cellular networks and pathways. nih.gov

This approach can reveal:

Biomarkers of response : Discovering genetic or protein markers that predict how an individual might respond to the drug.

Downstream signaling pathways : Mapping the cascade of molecular events that occur after isopropamide binds to its receptor.

For example, comparing the gene expression profiles of cells treated with isopropamide to databases of profiles from other compounds could reveal unexpected similarities and suggest new therapeutic applications or mechanisms of action. nih.gov This systems-level understanding is crucial for developing more precise and personalized therapeutic strategies involving isopropamide analogues. benthamscience.com

Exploration of this compound in Non-Traditional Chemical Biology Contexts

Beyond its role as a therapeutic agent, this compound's distinct chemical properties as a quaternary ammonium (B1175870) compound open up possibilities for its use in other scientific contexts. nih.gov Quaternary ammonium compounds are being explored for a wide range of applications, from antimicrobial coatings to their use as reagents and catalysts. researchgate.net

Potential non-traditional research avenues include:

Chemical Probe Development : Modified versions of isopropamide could be used as chemical probes to study the function and localization of muscarinic receptors in different tissues and disease states.

Biomaterial Applications : As a quaternary ammonium compound, isopropamide possesses a permanent positive charge. This characteristic is leveraged in other molecules for applications like creating antimicrobial surfaces. nih.gov While isopropamide itself is not used this way, its scaffold could inspire the design of novel functionalized biomaterials.

Investigating Ion Channel Interactions : The quaternary ammonium structure is known to interact with various ion channels. Research could explore if this compound has any significant, previously uncharacterized effects on ion channels that could be relevant in different physiological contexts.

This exploration into non-traditional roles could uncover novel properties and applications for isopropamide-related structures, extending their relevance beyond gastrointestinal pharmacology.

Q & A

Q. What are the standard analytical methods for quantifying isopropamide chloride in pharmaceutical formulations?

Spectrophotometric techniques, such as ion-pair extraction with bromophenol blue (BPB), are widely used. Chloroform is the optimal solvent for extracting the ion-pair complex, ensuring stability for up to 6 hours. Calibration curves (2–20 µg/mL) adhering to Beer's Law validate linearity and sensitivity . Pharmacopeial standards for chloride identification (e.g., reaction with silver nitrate) further support method validation .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological profile?

Use academic databases (e.g., PubMed, SciFinder) to prioritize primary sources. Critically appraise studies for methodological rigor, focusing on variables like dosage, experimental models, and statistical analysis. Differentiate between in vitro efficacy and clinical outcomes, noting gaps in mechanistic or long-term safety data .

Q. Which spectroscopic techniques are suitable for characterizing this compound’s structural properties?

UV-Vis spectroscopy (for quantification), IR (functional group analysis), and NMR (structural elucidation) are standard. Cross-validate results with mass spectrometry and elemental analysis to confirm purity and molecular identity .

Q. What parameters are critical for validating an analytical method for this compound?

Include linearity (via calibration curves), accuracy (spiked recovery tests), precision (inter-day/intra-day variability), and robustness (pH/temperature effects). Pharmacopeial criteria for clarity, sulfated ash, and loss on drying ensure compliance with regulatory standards .

Advanced Research Questions

Q. How can experimental designs address stability challenges of this compound under physiological conditions?

Use accelerated stability studies with controlled temperature, humidity, and pH variations. High-performance liquid chromatography (HPLC) paired with mass spectrometry detects degradation products. Compare results across biorelevant media (e.g., simulated gastric fluid) to predict in vivo behavior .

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound?

Conduct meta-analyses to identify confounding variables (e.g., assay type, buffer composition). Validate findings using orthogonal methods: radioligand binding assays for affinity and functional assays (e.g., cAMP inhibition) for efficacy. Control for batch-to-batch compound variability via NMR purity checks .

Q. How can pharmacokinetic modeling integrate in vitro and in vivo data for this compound?

Apply compartmental models to extrapolate absorption/distribution parameters from in vitro permeability (Caco-2 assays) and plasma protein binding data. Use interspecies scaling to predict human pharmacokinetics, adjusting for metabolic enzyme differences via cytochrome P450 inhibition studies .

Q. What experimental approaches elucidate the molecular mechanism of this compound’s anticholinergic effects?

Combine molecular docking simulations (targeting muscarinic receptors) with functional assays measuring intracellular calcium flux. Validate specificity using receptor knockout models or competitive antagonists. Correlate structural modifications (e.g., alkyl chain length) with potency shifts to identify critical pharmacophores .

Methodological Considerations

Q. How to ensure reproducibility in synthesizing and characterizing this compound?

Document synthetic protocols with detailed reaction conditions (solvent, temperature, catalyst). Characterize intermediates and final compounds via melting point, NMR, and elemental analysis. Publish full spectral data in supplementary materials to enable replication .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Apply ANOVA for multi-group comparisons and Cohen’s d for effect size. Address outliers with Grubbs’ test or robust statistical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.